molecular formula C16H16N4O4S B11977506 4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11977506
M. Wt: 360.4 g/mol
InChI Key: WPPGQXRWYOGHEA-RQZCQDPDSA-N
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Description

4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a furylmethylene group, and a trimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time and temperature carefully monitored to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furylmethylene group can be reduced to form the corresponding furylmethyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Furylmethyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. In cancer research, the compound has been shown to inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Furylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((2-Furylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Furylmethylene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((2-Furylmethylene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of three methoxy groups on the phenyl ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N4O4S/c1-21-12-7-10(8-13(22-2)14(12)23-3)15-18-19-16(25)20(15)17-9-11-5-4-6-24-11/h4-9H,1-3H3,(H,19,25)/b17-9+

InChI Key

WPPGQXRWYOGHEA-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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